Schineolignin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |

InChI Key |

PNBXGHSKVPWUKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Schineolignin C?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a naturally occurring lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are a well-studied class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside generalized experimental protocols for the isolation and characterization of lignans from this genus, and a summary of the biological activities of related compounds.

Chemical Structure and Properties

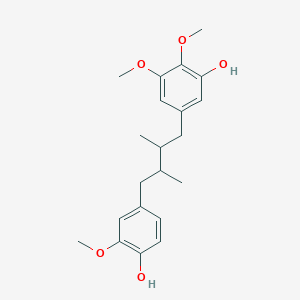

The chemical structure of this compound was first elucidated in 2010. It is a dibenzylbutane-type lignan. Based on its systematic name, (-)-5-[4-(4-Hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol, the chemical structure can be confidently determined.

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H28O5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 360.44 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1352185-28-4 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (-)-5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | --INVALID-LINK-- |

| Class | Lignan | --INVALID-LINK-- |

| Source | Fruit of Schisandra chinensis | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are documented in the primary literature. Below is a generalized workflow typical for the isolation and identification of lignans from Schisandra chinensis.

Detailed Methodologies (General Procedures)

-

Extraction: The air-dried and powdered fruits of Schisandra chinensis are typically extracted with a polar solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The lignan components are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Further separation is often achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

-

Biological Activity of Related Lignans from Schisandra chinensis

Table 2: Reported Biological Activities of Lignans from Schisandra chinensis

| Lignan | Biological Activity | Quantitative Data (Example) | Reference |

| Schisandrin B | Hepatoprotective, Neuroprotective, Cardioprotective | - | --INVALID-LINK-- |

| Gomisin A | Anti-inflammatory, Hepatoprotective | - | --INVALID-LINK-- |

| Schisandrin A | Anti-cancer, Neuroprotective | - | --INVALID-LINK-- |

| Deoxyschizandrin | Anti-inflammatory, Antioxidant | - | --INVALID-LINK-- |

Potential Signaling Pathway Modulation

Lignans from Schisandra chinensis have been shown to modulate various signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a dibenzylbutane-type lignan with a well-defined chemical structure, isolated from the fruit of Schisandra chinensis. While specific biological data for this compound is currently limited, the extensive research on related lignans from the same plant suggests its potential for various pharmacological applications, particularly in areas related to inflammation, oxidative stress, and liver protection. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and professionals interested in the study and development of novel natural products.

The Biosynthesis of Schineolignin C in Trichoderma: A Technical Guide to a Misattributed Pathway and an Exploration of Fungal and Plant Phenylpropanoid Metabolism

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the biosynthetic pathway of Schineolignin C, a lignan compound, within the fungal genus Trichoderma. Initial comprehensive literature reviews and database searches revealed no evidence of this compound or any other lignan production by Trichoderma species. Lignan biosynthesis is a well-established metabolic pathway in plants, where these compounds play crucial roles in defense and development. In contrast, Trichoderma species are renowned for their prolific production of a diverse array of other secondary metabolites, including polyketides, non-ribosomal peptides, and terpenoids, which are central to their roles as biocontrol agents.

This document serves a dual purpose: first, to clarify the current scientific understanding regarding the origins of lignans, and second, to provide an in-depth technical overview of relevant biosynthetic pathways that align with the interests of researchers in natural product biosynthesis. To this end, this guide presents a detailed examination of a canonical lignan biosynthetic pathway as elucidated in model plant systems. Subsequently, it offers a comprehensive analysis of a well-characterized secondary metabolite pathway in Trichoderma—the biosynthesis of trichothecenes.

For both pathways, this guide provides detailed experimental protocols for key enzymatic assays and analytical procedures, quantitative data on metabolite production and enzyme kinetics, and visualizations of the metabolic and logical workflows using the DOT language for Graphviz. It is our hope that this detailed guide will serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Part 1: The Biosynthetic Pathway of Lignans in Planta

While this compound biosynthesis is not attributed to Trichoderma, the general pathway for lignan formation is well-documented in plants. Lignans are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The following sections detail the core enzymatic steps leading to the formation of key lignan precursors, using the biosynthesis of secoisolariciresinol in Linum species (flax) as a representative example.

Core Lignan Biosynthetic Pathway

The pathway begins with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which then undergo stereospecific dimerization to form the basic lignan scaffold.

Quantitative Data on Lignan Biosynthesis

The production of lignans can be influenced by various factors, including plant species, tissue type, developmental stage, and exposure to elicitors. The following table summarizes representative quantitative data for lignan production and key enzyme activities.

| Parameter | Value | Organism/Conditions | Reference |

| Secoisolariciresinol Diglucoside (SDG) Content | Up to 3.7 mg/g DW | Linum usitatissimum (flax) seeds | [1][2] |

| Justicidin B Production | ~250 µg/g DW (MeJA elicited) | Linum austriacum hairy root cultures | [3] |

| Podophyllotoxin (PTOX) and 6-Methoxypodophyllotoxin (MPTOX) Production | 0.1 - 0.5 mg/g DW | Linum flavum adventitious root cultures | [4] |

| Phenylalanine Ammonia-Lyase (PAL) Activity | 0.1 - 1.5 µkat/kg protein | Elicitor-treated plant cell cultures | [5] |

| Pinoresinol-Lariciresinol Reductase (PLR) Gene Expression | >10-fold increase | Elicitor-treated Linum album cell cultures | [6] |

Experimental Protocols for Key Lignan Biosynthesis Enzymes

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

-

Principle: PAL catalyzes the deamination of L-phenylalanine, producing trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to PAL activity.[5][7][8]

-

Reagents:

-

Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 20% (w/v) polyvinylpolypyrrolidone.

-

Assay Buffer: 0.1 M Sodium Borate buffer (pH 8.8).

-

Substrate Solution: 30 mM L-phenylalanine in Assay Buffer.

-

Stop Solution: 1 M HCl.

-

-

Procedure:

-

Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Prepare the reaction mixture containing 2.0 mL of Assay Buffer, 0.5 mL of Substrate Solution, and 0.5 mL of enzyme extract.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 0.25 mL of 1 M HCl.

-

Measure the absorbance of the mixture at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).

-

Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,900 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[9]

-

This assay monitors the NADPH-dependent reduction of pinoresinol.[10][11]

-

Principle: PLR utilizes NADPH to catalyze the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. The reaction is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0).

-

Substrate: 200 µM (+)-pinoresinol in methanol.

-

Cofactor: 1 mM NADPH in Assay Buffer.

-

-

Procedure:

-

Combine 800 µL of Assay Buffer, 100 µL of NADPH solution, and 50 µL of enzyme extract in a cuvette.

-

Initiate the reaction by adding 50 µL of the pinoresinol substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6,220 M⁻¹cm⁻¹).

-

This assay measures the conversion of secoisolariciresinol to matairesinol.[12][13][14]

-

Principle: SIRD catalyzes the NAD(P)⁺-dependent oxidation of a hydroxyl group on secoisolariciresinol to form an intermediate lactol, which spontaneously cyclizes to matairesinol. The production of matairesinol is quantified by HPLC or LC-MS.

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.8).

-

Substrate: 500 µM (-)-secoisolariciresinol.

-

Cofactor: 1 mM NADP⁺ (or NAD⁺, depending on the specific enzyme).

-

-

Procedure:

-

Set up a 100 µL reaction mixture containing Assay Buffer, substrate, cofactor, and purified enzyme (approx. 10 µg).

-

Incubate at 30°C for 12 hours.

-

Terminate the reaction by adding an equal volume of methanol or by acidifying.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the presence of matairesinol using reverse-phase HPLC with UV detection (e.g., at 280 nm) or LC-MS for confirmation.

-

Part 2: The Biosynthetic Pathway of Trichothecenes in Trichoderma

Trichoderma species are prolific producers of a wide range of secondary metabolites, among which are the sesquiterpenoid mycotoxins known as trichothecenes. These compounds, such as Harzianum A, are synthesized from the central isoprenoid precursor farnesyl diphosphate (FPP).[15][16]

Core Trichothecene Biosynthetic Pathway

The biosynthesis of the trichothecene core structure is initiated by the cyclization of FPP and followed by a series of oxygenation reactions catalyzed primarily by cytochrome P450 monooxygenases.

Quantitative Data on Trichothecene Biosynthesis

Trichothecene production in Trichoderma is strain-specific and highly dependent on culture conditions.

| Parameter | Value | Organism/Conditions | Reference |

| Harzianum A (HA) Yield | 46.0 - 488.5 µg/mL | Trichoderma arundinaceum in PDB culture (48h) | [17] |

| Harzianum A (HA) Yield | ~250 µg/mL | T. arundinaceum IBT 40837 | [17] |

| Trichodermin Yield | Not specified, but detected | Trichoderma brevicompactum in liquid media | [18][19] |

| Trichodiene Synthase (Tri5) Kinetics | Fusarium sporotrichioides (recombinant) | ||

| kcat | 0.09 s⁻¹ (at 15°C) | [20][21] | |

| KM for FPP | 78 nM (at 15°C) | [21] | |

| tri5 Gene Expression | Up-regulated during biosynthesis | T. arundinaceum | [22][23] |

Experimental Protocols for Key Trichothecene Biosynthesis Enzymes

This assay typically uses a radiolabeled substrate to quantify the formation of the hydrocarbon product trichodiene.[24][25]

-

Principle: Tri5 catalyzes the Mg²⁺-dependent cyclization of [1-³H]farnesyl diphosphate ([³H]FPP) into [³H]trichodiene. The volatile, nonpolar trichodiene is separated from the polar substrate by solvent extraction, and its radioactivity is measured by liquid scintillation counting.

-

Reagents:

-

Assay Buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol.

-

Substrate: [1-³H]FPP (specific activity ~80-100 mCi/mmol), diluted to a working concentration of 10-50 µM.

-

Extraction Solvent: n-pentane or hexane.

-

Scintillation Cocktail.

-

-

Procedure:

-

Prepare a reaction mixture (e.g., 200 µL) containing Assay Buffer and a defined amount of purified Tri5 enzyme or cell-free extract.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction and extract the product by adding 500 µL of n-pentane and vortexing vigorously.

-

Separate the phases by centrifugation.

-

Transfer a known volume of the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [³H]FPP substrate.

-

Direct in vitro assays for P450s like Tri4 are complex due to the requirement for a P450 reductase partner and specific membrane environments. Therefore, activity is often confirmed through feeding studies or heterologous expression.[26][27][28]

-

Principle: A Trichoderma or Fusarium mutant strain with a deleted tri4 gene (Δtri4) will accumulate trichodiene. Feeding this mutant with potential oxygenated intermediates or expressing a functional Tri4 gene from another organism can restore downstream product formation, which is then analyzed by GC-MS.

-

Workflow:

-

Gene Disruption: Create a Δtri4 mutant in a trichothecene-producing strain of Trichoderma or Fusarium using standard fungal transformation techniques.

-

Culture and Extraction: Grow the Δtri4 mutant in a suitable production medium (e.g., Potato Dextrose Broth) for 5-7 days. Extract the culture filtrate and mycelium with an organic solvent like ethyl acetate.

-

GC-MS Analysis: Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the accumulation of trichodiene and the absence of downstream products like EPT or trichodermol.

-

Complementation/Feeding:

-

Complementation: Transform the Δtri4 mutant with a plasmid expressing the Tri4 gene. Analyze the transformants for the restored production of oxygenated trichothecenes.

-

Feeding Study: Add a suspected intermediate (e.g., isotrichodiol) to the growing Δtri4 culture and analyze for its conversion to downstream products.

-

-

This protocol quantifies the transcript levels of trichothecene biosynthesis genes (tri genes) to understand their regulation.[22][29]

-

Principle: The expression levels of target genes (e.g., tri5, tri4) are measured relative to a stably expressed reference gene (e.g., actin or tubulin) under different conditions (e.g., time course, different media).

-

Workflow:

-

RNA Extraction: Harvest fungal mycelia from liquid cultures at desired time points. Immediately freeze in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for the target and reference genes.

-

Data Analysis: Run the qPCR on a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

-

Conclusion

The initial investigation into the biosynthetic pathway of this compound in Trichoderma has highlighted a common challenge in natural product research: the correct attribution of metabolic pathways to producer organisms. The available scientific evidence strongly indicates that lignan biosynthesis is a hallmark of plant metabolism, not fungal metabolism in Trichoderma. This guide has therefore pivoted to provide a robust technical overview of the canonical lignan pathway in plants, offering valuable protocols and data for researchers in that field. Furthermore, to address the interest in Trichoderma's biosynthetic capabilities, a detailed exploration of the well-studied trichothecene pathway has been presented. The inclusion of quantitative data, detailed experimental methodologies, and clear visual diagrams for both pathways is intended to provide a comprehensive and practical resource for professionals in drug development and metabolic engineering. Future research, including genome mining and metabolomic profiling, will continue to uncover the vast and complex world of fungal secondary metabolism, potentially revealing novel pathways and compounds of significant scientific and therapeutic interest.

References

- 1. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from linseed (Linum usitatissimum L.) and its allied species: Retrospect, introspect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insight into Justicidin B Pathway and Production in Linum austriacum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Aryltetralin Lignans Production in Linum Adventi-Tious Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sunlongbiotech.com [sunlongbiotech.com]

- 6. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 14. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. Trichothecene - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Pre-steady-state kinetic analysis of the trichodiene synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]

- 24. Structural and Mechanistic Analysis of Trichodiene Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploring Biosynthetic Diversity with Trichodiene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Tri4 gene of Fusarium sporotrichioides encodes a cytochrome P450 monooxygenase involved in trichothecene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fusarium Tri4 encodes a key multifunctional cytochrome P450 monooxygenase for four consecutive oxygenation steps in trichothecene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of substrate specificity of cytochrome P450 monooxygenases involved in trichothecene toxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Schineolignin C

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific and technical information regarding Schineolignin C. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on its physical and chemical properties, specific biological activities, and mechanisms of action remain limited in the public domain.

Core Molecular Information

This compound is a naturally occurring lignan. The fundamental molecular details are presented in Table 1.

| Property | Value | Source |

| CAS Number | 1352185-28-4 | Internal Database |

| Molecular Formula | C₂₁H₂₈O₅ | Internal Database |

| Molecular Weight | 360.44 g/mol | Internal Database |

| General Description | A natural compound derived from lignin. | Internal Database |

| Reported Activities | Potential anti-inflammatory and antioxidant properties. | Internal Database |

Physical and Chemical Properties

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound have not been found in the searched scientific literature. General methodologies for assessing anti-inflammatory and antioxidant activities of natural products are widely available but specific applications to this compound, including concentrations, incubation times, and specific assay conditions, are not documented.

Biological Activity and Signaling Pathways

While this compound is suggested to have anti-inflammatory and antioxidant properties, the underlying mechanisms of action and the specific signaling pathways it may modulate are currently unknown. Without experimental data, it is not possible to construct diagrams of its biological interactions.

Data Visualization

Due to the absence of detailed experimental workflows, signaling pathway information, or established logical relationships for this compound, the creation of Graphviz diagrams as requested is not feasible at this time.

Conclusion

This compound represents a potentially interesting natural product for further investigation, particularly concerning its suggested anti-inflammatory and antioxidant activities. However, a significant gap in the scientific literature exists regarding its fundamental physicochemical properties and biological characterization. Further research is required to elucidate these aspects and to enable a more comprehensive technical understanding of this compound for its potential applications in research and drug development.

In-Depth Technical Guide to Schineolignin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of this compound, including its chemical identity, and a summary of the known biological activities of related lignans from its natural source. While specific experimental protocols and signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents general methodologies employed in the study of Schisandra lignans, which can serve as a foundational framework for future research.

Chemical Identity

A clear and unambiguous identification of a compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1352185-28-4[1][2][3][4][5] |

| Systematic IUPAC Name | (-)-5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |

| Molecular Formula | C₂₁H₂₈O₅[1][3][5] |

| Molecular Weight | 360.44 g/mol [1][5] |

Biological Activities of Lignans from Schisandra chinensis

This compound is a member of the lignan family of natural products, which are abundant in the fruits of Schisandra chinensis. While specific studies focusing exclusively on this compound are limited, the broader class of lignans from this plant has been investigated for a range of biological activities. This section summarizes these findings, providing a context for the potential therapeutic applications of this compound.

| Biological Activity | Description | Key Findings for Schisandra Lignans |

| Antioxidant | Ability to neutralize harmful free radicals, thereby reducing oxidative stress, a key factor in various chronic diseases. | Lignans from S. chinensis have demonstrated free radical scavenging activity in various in vitro assays. |

| Anti-inflammatory | Capacity to reduce inflammation, a biological response implicated in numerous pathological conditions. | Extracts containing Schisandra lignans have shown anti-inflammatory effects in preclinical models. |

| Hepatoprotective | Potential to protect the liver from damage induced by toxins or disease. | Schisandra chinensis is traditionally used for liver ailments, and its lignans are believed to contribute to this effect. |

| Antiviral | Ability to inhibit the replication and infectivity of viruses. | Certain lignans from Schisandra have been reported to exhibit antiviral properties, including activity against HIV. |

| Anticancer | Potential to inhibit the growth and proliferation of cancer cells. | Various lignans have been studied for their cytotoxic effects against different cancer cell lines. |

Experimental Protocols for the Study of Schisandra Lignans

Isolation and Purification

A typical workflow for the isolation of lignans from Schisandra chinensis is outlined below.

Protocol Details:

-

Extraction: The dried and powdered fruits of Schisandra chinensis are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.

-

Chromatography: The lignan-rich fraction is subjected to various chromatographic techniques for further separation. This often involves column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual lignans is typically achieved using preparative HPLC with a suitable solvent system.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Biological Assays

The following are examples of in vitro assays commonly used to evaluate the biological activity of Schisandra lignans.

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of the compound to scavenge the ABTS radical cation.

-

-

Anti-inflammatory Activity:

-

Nitric Oxide (NO) Production Assay in Macrophages: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Measurement of Pro-inflammatory Cytokines: Quantifies the levels of cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants using ELISA.

-

-

Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This is widely used to screen for cytotoxic effects against various cancer cell lines.

-

Signaling Pathways

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research into the mechanism of action of other Schisandra lignans suggests potential interactions with various cellular signaling cascades. A hypothetical logical relationship for investigating the mechanism of action is presented below.

Future research should aim to identify the direct molecular targets of this compound and delineate the downstream signaling events that mediate its biological effects. Techniques such as affinity chromatography, proteomics, and molecular docking could be employed to identify protein targets. Subsequent studies could then use specific inhibitors and activators of suspected pathways, along with techniques like Western blotting and qPCR, to confirm the involvement of these pathways.

Conclusion and Future Directions

This compound is a distinct lignan with a confirmed chemical identity. While its specific biological activities and mechanisms of action remain to be fully elucidated, the broader family of Schisandra lignans demonstrates a range of promising pharmacological properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake in-depth investigations into the therapeutic potential of this compound. Future studies should focus on the targeted biological evaluation of this compound and the elucidation of its molecular mechanisms and signaling pathways to unlock its full potential in drug discovery and development.

References

In-Depth Technical Guide to the Spectral Data of Schineolignin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural compound for potential applications in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented in the following tables.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 7 | 2.58 | m | |

| 8 | 1.85 | m | |

| 9 | 1.25 | d | 6.5 |

| 7' | 2.60 | m | |

| 8' | 1.85 | m | |

| 9' | 1.25 | d | 6.5 |

| 2, 6 | 6.78 | s | |

| 5' | 6.77 | s | |

| 3-OMe | 3.86 | s | |

| 4-OMe | 3.85 | s | |

| 3'-OMe | 3.87 | s | |

| 4'-OMe | 3.88 | s |

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 134.8 |

| 2 | 111.4 |

| 3 | 149.0 |

| 4 | 147.7 |

| 5 | 111.4 |

| 6 | 121.0 |

| 7 | 40.2 |

| 8 | 34.5 |

| 9 | 21.6 |

| 1' | 132.0 |

| 2' | 112.8 |

| 3' | 148.9 |

| 4' | 147.5 |

| 5' | 109.4 |

| 6' | 120.8 |

| 7' | 40.2 |

| 8' | 34.5 |

| 9' | 21.6 |

| 3-OMe | 55.9 |

| 4-OMe | 55.9 |

| 3'-OMe | 56.0 |

| 4'-OMe | 56.1 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z |

| HR-ESI-MS | [M + Na]⁺ | 427.1778 |

Note: The molecular formula of this compound is C₂₁H₂₈O₅.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3440 | O-H Stretching |

| 2925 | C-H Stretching |

| 1605 | C=C Aromatic Ring Stretching |

| 1515 | C=C Aromatic Ring Stretching |

| 1460 | C-H Bending |

| 1125 | C-O Stretching |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the fruits of Schisandra chinensis involves a multi-step extraction and chromatographic purification process. The general workflow is outlined in the diagram below.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Daltonics Apex II spectrometer.

-

Infrared Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 spectrometer with KBr pellets.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound have not been extensively elucidated. Lignans from Schisandra chinensis are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Future research will likely focus on identifying the molecular targets and signaling cascades through which this compound exerts its potential therapeutic effects. The diagram below illustrates a generalized logical relationship for the investigation of a novel natural product like this compound.

Schineolignin C: An Examination of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a dibenzylbutane-type lignan that has been isolated from the fruit of Schisandra chinensis[1]. Lignans from this plant have garnered scientific interest for their potential therapeutic properties. While preliminary information suggests that this compound may possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, a comprehensive review of the available scientific literature reveals a notable scarcity of in-depth studies and quantitative data. This guide provides a summary of the currently mentioned biological activities of this compound and highlights the areas where further research is critically needed.

Reported Biological Activities

General, non-quantitative statements from various sources suggest that this compound may exhibit the following biological activities:

-

Anti-inflammatory Effects: It is suggested that this compound possesses anti-inflammatory properties, which could make it a compound of interest for research into inflammatory diseases[1].

-

Antioxidant Activity: The compound is also reported to have antioxidant capabilities, indicating a potential role in combating oxidative stress-related conditions[1].

-

Anticancer Potential: Preliminary research hints at cytotoxic effects of this compound against certain cancer cell lines, suggesting a potential for further investigation in oncology.

It is crucial to emphasize that these reported activities are based on very general statements, and detailed, peer-reviewed studies providing quantitative data (e.g., IC50 values), elucidating mechanisms of action, or describing specific experimental protocols for this compound are not available in the current body of scientific literature.

State of Research and Future Directions

The primary scientific literature on this compound, including the original 2010 publication by Xue et al. that first described its isolation and characterization, focuses exclusively on its chemical structure and does not contain any biological activity data[1]. Subsequent comprehensive reviews on the phytochemicals of Schisandra chinensis list this compound but do not provide any specific biological data for this particular compound.

This lack of published data presents both a challenge and an opportunity. For researchers in drug discovery and natural product chemistry, this compound represents an under-investigated molecule with potential therapeutic applications. The general claims of its biological activities need to be substantiated through rigorous scientific investigation.

Future research efforts should be directed towards:

-

Systematic in vitro screening: Evaluating the anti-inflammatory, antioxidant, anticancer, and antiviral activities of purified this compound using established assay protocols.

-

Quantitative analysis: Determining key metrics such as IC50 and EC50 values to quantify its potency.

-

Mechanism of action studies: Investigating the specific signaling pathways and molecular targets through which this compound may exert its biological effects.

-

Preclinical in vivo studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

Experimental Considerations

For researchers intending to investigate the biological activities of this compound, the following experimental approaches, based on standard methodologies for similar natural products, are recommended:

Workflow for Investigating Biological Activities of this compound

Caption: A generalized workflow for the systematic investigation of the biological activities of this compound.

Conclusion

References

Schineolignin C: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a lignan compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine, particularly in East Asia. Lignans from Schisandra chinensis are a well-studied class of phytochemicals known for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While specific research on this compound is still emerging, this guide provides a comprehensive overview of the background, isolation, and known biological activities of related lignans from Schisandra chinensis, offering a valuable resource for researchers interested in this novel compound. The information presented here is based on the broader literature concerning lignans and neolignans from this plant species, providing a predictive framework for the potential properties and mechanisms of action of this compound.

Chemical Structure and Natural Source

This compound belongs to the lignan family of natural products, which are characterized by the coupling of two phenylpropanoid units. It has been identified as a constituent of the roots of Schisandra chinensis (Turcz.) Baill., a woody vine native to Northern China, Russia, and Korea. The isolation of related compounds, such as Schineolignin D, a phenylpropanoid, has been reported from the same plant source, suggesting a rich and diverse phytochemical profile within the roots of this species[1].

Biological Activities

While specific quantitative data on the biological activities of this compound are not yet widely available in the public domain, the broader class of lignans from Schisandra chinensis has been extensively studied. These compounds are known to possess significant therapeutic potential across several domains.

Anti-inflammatory Activity

Lignans isolated from Schisandra chinensis have demonstrated potent anti-inflammatory effects. Studies on various dibenzocyclooctadiene lignans have shown that they can suppress the production of pro-inflammatory mediators. The anti-inflammatory activity of these compounds is a key area of research, with many lignans exhibiting inhibitory effects on critical inflammatory pathways[2][3].

Antioxidant Activity

Many lignans from Schisandra sphenanthera, a closely related species, have shown noteworthy antioxidant activity. This is often assessed through their capacity to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH)[2]. The antioxidant properties of these compounds are believed to contribute significantly to their overall health benefits.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds isolated from the roots of Schisandra chinensis. For instance, the related compound Schineolignin D has shown statistically significant neuroprotective activity in PC12 cell lines induced by hydrogen peroxide (H₂O₂) at a concentration of 12.5 μM[1]. This suggests that this compound may also possess neuroprotective properties, a promising avenue for further investigation.

Anticancer Activity

Certain lignans from the rattan stems of Schisandra chinensis have been evaluated for their cytotoxic activities against human cancer cell lines. While some compounds exhibited weak cytotoxic activity, this remains an active area of research for the development of novel anticancer agents[3].

Quantitative Data on Related Lignans

To provide a comparative context for the potential bioactivity of this compound, the following table summarizes quantitative data for other lignans isolated from Schisandra species.

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| Lignan 8 (from S. sphenanthera) | Antioxidant | DPPH radical scavenging | 35 µg/mL | [2] |

| Lignan 13 (from S. sphenanthera) | Antioxidant | DPPH radical scavenging | 48 µg/mL | [2] |

| Lignan 1 (from S. sphenanthera) | Antioxidant | DPPH radical scavenging | 92 µg/mL | [2] |

| Lignan 7 (from S. sphenanthera) | Antioxidant | DPPH radical scavenging | 115 µg/mL | [2] |

| Lignan 2 (from S. chinensis) | Cytotoxicity | Human Hela cancer cell lines | 30.6 µM | [3] |

| Lignan 8 (from S. chinensis) | Cytotoxicity | Human Hela cancer cell lines | 41.0 µM | [3] |

| Lignan 6 (from S. chinensis) | Cytotoxicity | Human Hela cancer cell lines | 86.3 µM | [3] |

| Cisplatin (positive control) | Cytotoxicity | Human Hela cancer cell lines | 27.3 µM | [3] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in its primary publication. However, based on the methodologies reported for similar lignans from Schisandra chinensis, a general workflow can be outlined.

General Isolation and Purification Workflow

References

Potential Therapeutic Targets of Schisandrin C: A Technical Guide

Disclaimer: Information available for "Schineolignin C" is limited. This guide focuses on the closely related and well-researched lignan, Schisandrin C , also isolated from Schisandra chinensis. It is presumed that the user's interest lies in the therapeutic potential of lignans from this plant.

Introduction

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has identified Schisandrin C as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the potential therapeutic targets of Schisandrin C, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Therapeutic Areas and Mechanisms of Action

Schisandrin C exerts its therapeutic effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its multifaceted mechanism of action makes it a candidate for addressing a range of pathological conditions.

Anti-Inflammatory Activity

Schisandrin C has demonstrated significant anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway . In inflammatory conditions, the activation and nuclear translocation of NF-κB lead to the transcription of numerous pro-inflammatory genes. Schisandrin C has been shown to suppress this activation, thereby reducing the expression of downstream inflammatory mediators.[1][2]

Another critical target is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. Schisandrin C can inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[1][2]

Antioxidant Activity

The antioxidant properties of Schisandrin C are central to its therapeutic potential. It functions by upregulating the expression of phase II detoxifying and antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Schisandrin C promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .[2] This induction of endogenous antioxidant defenses helps to mitigate cellular damage caused by reactive oxygen species (ROS).

Key Signaling Pathways

The therapeutic effects of Schisandrin C are mediated through complex and interconnected signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Caption: Antioxidant signaling pathway of Schisandrin C.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the biological activities of Schisandrin C.

Table 1: Anti-inflammatory Effects of Schisandrin C

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| NO Production | BV2 microglia | LPS | 10, 20, 40 µM | Dose-dependent inhibition | [2] |

| iNOS Expression | BV2 microglia | LPS | 10, 20, 40 µM | Dose-dependent inhibition | [2] |

| COX-2 Expression | BV2 microglia | LPS | 10, 20, 40 µM | Dose-dependent inhibition | [2] |

| TNF-α Production | BV2 microglia | LPS | 40 µM | Significant reduction | [2] |

| IL-6 Production | BV2 microglia | LPS | 40 µM | Significant reduction | [2] |

| NF-κB p65 Nuclear Translocation | BV2 microglia | LPS | 40 µM | Significant inhibition | [2] |

Table 2: Antioxidant Effects of Schisandrin C

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| HO-1 Expression | BV2 microglia | - | 10, 20, 40 µM | Dose-dependent increase | [2] |

| NQO1 Expression | BV2 microglia | - | 10, 20, 40 µM | Dose-dependent increase | [2] |

| Nrf2 Nuclear Translocation | BV2 microglia | - | 40 µM | Significant increase | [2] |

| ROS Production | HT22 hippocampal cells | Glutamate | Not specified | Significant attenuation | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the therapeutic potential of Schisandrin C.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 murine microglial cells: Used to model neuroinflammation. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HT22 murine hippocampal cells: Used to model oxidative stress-induced neuronal cell death. Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment:

-

For anti-inflammatory assays, BV2 cells are typically pre-treated with various concentrations of Schisandrin C (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

-

For antioxidant assays, cells can be treated with Schisandrin C alone to assess the induction of antioxidant enzymes or co-treated with an oxidative stressor like glutamate or H₂O₂.

-

Nitric Oxide (NO) Production Assay

-

BV2 cells are seeded in 96-well plates and treated as described above.

-

After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nuclear and Cytoplasmic Fractionation

-

Cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice.

-

The cells are lysed by adding a detergent (e.g., NP-40) and centrifuged to separate the cytoplasmic fraction (supernatant) from the nuclear pellet.

-

The nuclear pellet is washed and then resuspended in a nuclear extraction buffer to lyse the nuclei.

-

The nuclear extract is obtained after centrifugation.

-

The purity of the fractions is typically confirmed by Western blotting for specific markers (e.g., lamin B for the nucleus and α-tubulin for the cytoplasm).

Experimental Workflow Diagram

Caption: General experimental workflow for studying Schisandrin C.

Conclusion and Future Directions

Schisandrin C presents a compelling profile as a potential therapeutic agent, with well-documented anti-inflammatory and antioxidant activities. Its ability to modulate the NF-κB, MAPK, and Nrf2 signaling pathways underscores its potential for treating a variety of diseases characterized by inflammation and oxidative stress.

Future research should focus on:

-

In vivo studies to validate the efficacy and safety of Schisandrin C in animal models of disease.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Identification of more specific molecular targets to further elucidate its mechanism of action.

-

Lead optimization and medicinal chemistry efforts to enhance its potency and drug-like properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Schisandrin C and to design further investigations into this promising natural compound.

References

- 1. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-oxidant and anti-inflammatory activities of macelignan in murine hippocampal cell line and primary culture of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lignans from Plant Material

Disclaimer: The compound "Schineolignin C" is not described in the current publicly available scientific literature. Therefore, the following protocols are generalized for the extraction and purification of lignans, a class of compounds to which "this compound" would belong based on its name. The protocols provided are based on established methodologies for isolating lignans from plant sources and are intended to serve as a comprehensive guide for researchers. The hypothetical source for "Schineolignins" is the plant genus Schinus, with Schinus terebinthifolius (Brazilian Peppertree) being a plausible example.

Introduction to Lignans

Lignans are a large group of polyphenolic compounds found in a wide variety of plants, including seeds (like flaxseed and sesame), whole grains, fruits, and vegetables.[1][2][3] They are formed by the dimerization of two phenylpropane units.[4][5] In plants, lignans play a role in defense against pathogens and environmental stressors.[2][3] For human health, lignans are investigated for their potential antioxidant, anti-inflammatory, and hormone-modulating properties.[1][4][6] Some lignans have been studied for their potential in preventing or treating various conditions, including cardiovascular disease, diabetes, and certain types of cancer.[1][6]

Hypothetical Source: Schinus terebinthifolius

Schinus terebinthifolius, commonly known as the Brazilian Peppertree, is a plant in the Anacardiaceae family native to South America.[7][8] It is recognized as an invasive species in many parts of the world, including Florida.[9][10] The plant is known to produce a variety of secondary metabolites, making it a candidate for the isolation of novel compounds, hypothetically including lignans which we will refer to as "Schineolignins."

Experimental Protocols

Protocol 1: Extraction of Crude Lignan Extract from Schinus terebinthifolius Leaves

This protocol describes the extraction of a crude lignan-containing extract from the dried leaves of Schinus terebinthifolius.

1. Plant Material Preparation:

- Collect fresh leaves of Schinus terebinthifolius.

- Wash the leaves thoroughly with distilled water to remove any debris.

- Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

- Store the powdered plant material in an airtight container at 4°C until extraction.

2. Solvent Extraction (Maceration):

- Weigh 1 kg of the dried, powdered plant material.

- Place the powder in a large glass container and add 10 L of 80% aqueous methanol (or ethanol).[11][12] The solvent-to-sample ratio should be approximately 10:1 (v/w).[11]

- Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

- After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

- Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

- Combine all the filtrates.

3. Concentration of the Crude Extract:

- Concentrate the combined filtrates under reduced pressure at 40-45°C using a rotary evaporator to remove the methanol.

- The resulting aqueous extract can be freeze-dried (lyophilized) to obtain a solid crude extract powder.

- Record the final weight of the crude extract and calculate the yield.

Protocol 2: Purification of this compound from the Crude Extract

This protocol outlines a multi-step purification process to isolate a target lignan from the crude extract.

1. Liquid-Liquid Partitioning:

- Dissolve 100 g of the crude extract in 1 L of distilled water.

- Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

- First, partition the aqueous solution with n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes. The lignans are expected to remain in the aqueous layer.

- Next, partition the aqueous layer with ethyl acetate (3 x 1 L). Lignans are typically of medium polarity and are expected to partition into the ethyl acetate phase.[11]

- Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction.

2. Silica Gel Column Chromatography:

- Prepare a silica gel (60-120 mesh) column. The amount of silica gel should be approximately 50-100 times the weight of the ethyl acetate fraction.

- Dissolve the ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

- Load the dried, adsorbed sample onto the top of the prepared column.

- Elute the column with a solvent gradient of increasing polarity. A common gradient system is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100), followed by ethyl acetate:methanol.

- Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

- Combine fractions with similar TLC profiles.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Further purify the combined fractions containing the target compound using a preparative HPLC system with a C18 column.

- The mobile phase will typically consist of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

- The specific gradient and flow rate will need to be optimized based on the retention time of the target compound determined by analytical HPLC.

- Collect the peak corresponding to the target lignan.

- Remove the solvent from the collected fraction by rotary evaporation and subsequent lyophilization to obtain the purified compound.

4. Purity and Structural Confirmation:

- Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.

- Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Data Presentation

The following table provides a hypothetical summary of the quantitative data that could be obtained during the extraction and purification of a target lignan.

| Step | Starting Material (g) | Final Product (g) | Yield (%) | Purity (%) |

| Extraction | 1000 g (Dried Leaves) | 150 g (Crude Extract) | 15.0 | ~5 |

| Liquid-Liquid Partitioning | 100 g (Crude Extract) | 25 g (Ethyl Acetate Fraction) | 25.0 (from crude) | ~20 |

| Silica Gel Chromatography | 25 g (EtOAc Fraction) | 2.5 g (Combined Fractions) | 10.0 (from EtOAc) | ~70 |

| Preparative HPLC | 2.5 g (Combined Fractions) | 0.2 g (Purified Lignan) | 8.0 (from combined) | >98 |

| Overall Yield | 1000 g (Dried Leaves) | 0.2 g (Purified Lignan) | 0.02 | >98 |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of a target lignan.

Potential Biological Activities and Signaling Pathways of Lignans

Lignans are known to exhibit a wide range of biological activities, which are often attributed to their ability to modulate various cellular signaling pathways.

Common Biological Activities:

-

Antioxidant Activity: Lignans can scavenge free radicals and reduce oxidative stress.[4][6]

-

Anti-inflammatory Effects: They can suppress the production of pro-inflammatory mediators.[4][6][13]

-

Anticancer Properties: Lignans may inhibit the proliferation of cancer cells and induce apoptosis. They have been particularly studied in relation to hormone-dependent cancers like breast cancer.[6][13]

-

Hormone Modulation: As phytoestrogens, lignans can bind to estrogen receptors and modulate estrogenic activity.[6]

Modulated Signaling Pathways: Lignans can influence several key signaling pathways, including:

-

NF-κB Signaling Pathway: Lignans can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[13]

-

MAPK Signaling Pathway: They can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[13]

-

Estrogen Receptor (ER) Signaling: By interacting with ERs, lignans can influence the expression of estrogen-responsive genes.

-

Nrf2/HO-1 Pathway: Some lignans can activate the Nrf2 transcription factor, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[13]

NF-κB Signaling Pathway Inhibition by Lignans

Caption: Inhibition of the NF-κB signaling pathway by lignans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Schinus terebinthifolia - Wikipedia [en.wikipedia.org]

- 8. Schinus terebinthifolia (Brazilian-pepper) - FSUS [fsus.ncbg.unc.edu]

- 9. | Center for Aquatic and Invasive Plants | University of Florida, IFAS [plant-directory.ifas.ufl.edu]

- 10. GISD [iucngisd.org]

- 11. mdpi.com [mdpi.com]

- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Yield Synthesis of Lignans with a 2,5-Diaryl-3,4-dimethyltetrahydrofuran Core

Disclaimer: As of the latest literature search, specific high-yield synthesis methods and biological data for a compound explicitly named "Schineolignin C" are not available in the public domain. The following application notes and protocols are therefore based on established, high-yield synthetic methodologies for structurally related lignans, specifically those possessing a 2,5-diaryl-3,4-dimethyltetrahydrofuran core. The biological activity section describes a common signaling pathway modulated by this class of compounds.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant subclass of lignans features a 2,5-diaryl-3,4-dimethyltetrahydrofuran scaffold. This document provides a detailed protocol for a high-yield, stereoselective synthesis of such lignans, adapted from established methodologies in organic synthesis. The protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Data Presentation: Synthesis of a Representative Lignan

The following table summarizes the quantitative data for a representative stereoselective synthesis of a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan. This multi-step synthesis involves the key steps of asymmetric alkylation to set the stereochemistry, followed by reduction and cyclization to form the tetrahydrofuran ring.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Asymmetric Michael Addition | Chiral Auxiliary, Grignard Reagent, Aryl Acrylate | THF | -78 to RT | 12 | 85-95 |

| 2 | Reductive Removal of Auxiliary | LiBH4, H2O | Diethyl Ether | 0 to RT | 4 | 90-98 |

| 3 | Diastereoselective Reduction | NaBH4, CeCl3·7H2O | Methanol | -78 | 2 | >95 (d.r. >99:1) |

| 4 | Cyclization | BF3·OEt2 | Dichloromethane | -78 | 1 | 80-90 |

Note: Yields and reaction conditions are representative and may vary depending on the specific substrates and reagents used.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignan

This protocol describes a four-step synthesis to obtain a lignan with a 2,5-diaryl-3,4-dimethyltetrahydrofuran core with high diastereoselectivity.

Materials:

-

Appropriately substituted aryl acrylate

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol)

-

Lithium borohydride (LiBH4)

-

Sodium borohydride (NaBH4)

-

Cerium(III) chloride heptahydrate (CeCl3·7H2O)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous methanol

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

Step 1: Asymmetric Michael Addition

-

To a solution of the chiral auxiliary in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent dropwise.

-

Stir the mixture for 30 minutes.

-

Add the aryl acrylate solution in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Reductive Removal of the Chiral Auxiliary

-

Dissolve the product from Step 1 in anhydrous diethyl ether.

-

Add LiBH4 portion-wise at 0 °C.

-

Add water dropwise and stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction with 1 M HCl.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting diol by column chromatography.

Step 3: Diastereoselective Reduction of the Ketone

-

Dissolve the product from Step 2 and CeCl3·7H2O in anhydrous methanol and cool to -78 °C.

-

Add NaBH4 in one portion and stir for 2 hours at -78 °C.

-

Quench the reaction with acetone.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer and concentrate to give the crude 1,4-diol.

Step 4: Cyclization to the Tetrahydrofuran Lignan

-

Dissolve the crude 1,4-diol from Step 3 in anhydrous DCM and cool to -78 °C.

-

Add BF3·OEt2 dropwise.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography to yield the 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

Caption: General workflow for the stereoselective synthesis of a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan.

Diagram 2: Representative Signaling Pathway - Lignan-mediated Inhibition of the NF-κB Pathway

Many lignans exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

Caption: Lignans can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]

References

Application Notes and Protocols for the Quantification of Schisantherin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra species, a plant with a long history of use in traditional medicine. Modern pharmacological studies have highlighted its potential therapeutic effects, including hepatoprotective and antioxidant activities. Accurate and precise quantification of Schisantherin C is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the quantification of Schisantherin C in both plant extracts and biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and widely used technique for the quantification of Schisantherin C in herbal extracts and formulations. For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Data Presentation: Quantitative Parameters for Schisantherin C Analysis

The following tables summarize the key quantitative data for the analysis of Schisantherin C and other related lignans using HPLC and LC-MS/MS.

Table 1: HPLC Method Validation Parameters for Lignan Quantification

| Analyte | Linearity Range (μg/mL) | R² | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) |

| Schisantherin A | 3.79 - 22.74[1] | ≥ 0.9995[1] | - | - | 97.74 - 102.71[1] |

| Schisantherin B | 8.32 - 49.92[1] | ≥ 0.9995[1] | - | 2.07[2] | 97.74 - 102.71[1] |

| Schisantherin C | 4.56 - 27.36[1] | ≥ 0.9991[2] | 0.04[2] | 0.49[2] | 97.74 - 102.71[1] |

| Schisandrin C | 4.56 - 27.36[1] | ≥ 0.9995[1] | 0.04[2] | 0.49[2] | 97.74 - 102.71[1] |

Table 2: LC-MS/MS Method Validation for Lignan Quantification in Rat Plasma

| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Schisandrin | 5.0 - 1000[3] | > 0.999[3] | 5.0[3] | < 12.5[4] | < 12.5[4] |

| Schisantherin A | 10 - 2000[4] | > 0.99[4] | 10[4] | < 12.5[4] | < 12.5[4] |

| Deoxyschisandrin | 10 - 2000[4] | > 0.99[4] | 10[4] | < 12.5[4] | < 12.5[4] |

| γ-Schisandrin | 10 - 2000[4] | > 0.99[4] | 10[4] | < 12.5[4] | < 12.5[4] |

Table 3: Pharmacokinetic Parameters of a Related Lignan (Schizandrin) in Rats

| Administration | Dose | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Bioavailability (%) |

| Intravenous | 10 mg/kg | - | - | 43.11 | - |

| Oral (Pure Compound) | 10 mg/kg | - | - | 6.71 | 15.56 ± 10.47[3] |

| Oral (Herbal Extract) | 3 g/kg | 0.08 ± 0.07[3] | 22 - 200[3] | 17.58 ± 12.31[3] | Higher than pure compound[3] |

| Oral (Herbal Extract) | 10 g/kg | 0.15 ± 0.09[3] | 22 - 200[3] | 28.03 ± 14.29[3] | Higher than pure compound[3] |

Experimental Protocols

Protocol 1: Quantification of Schisantherin C in Schisandra chinensis Fruit by HPLC-DAD

1. Objective: To quantify the amount of Schisantherin C in dried Schisandra chinensis fruit powder.

2. Materials and Reagents:

-

Dried Schisandra chinensis fruits

-

Schisantherin C reference standard (>98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)[5]

-

Water (ultrapure)

-

Volumetric flasks, pipettes, and syringes

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

3. Sample Preparation:

-

Pulverize the dried fruits of S. chinensis and pass the powder through a 60-mesh sieve.[5]

-

Accurately weigh 0.3 g of the fine powder and transfer it to a 25-mL volumetric flask.[5]

-

Add 25 mL of methanol to the flask.[5]

-

Perform extraction in an ultrasonic bath for 20 minutes at room temperature.[5]

-

Allow the solution to cool and add methanol to make up for any volume loss.[5]

-

Centrifuge the supernatant for 10 minutes at 14,000 g.[5]

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. Standard Solution Preparation:

-

Prepare a stock solution of Schisantherin C (e.g., 45.60 µg/mL) in methanol.[5]

-

From the stock solution, prepare a series of working standard solutions by diluting with methanol to create a calibration curve (e.g., 4.56-27.36 μg/mL).[1]

5. HPLC Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a DAD detector.[6]

-

Gradient Elution:

-

0-10 min: 10-50% A

-

10-60 min: 50-100% A[7]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: 250 nm.[7]

-

Injection Volume: 10 µL.[6]

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of Schisantherin C against the concentration of the standard solutions.

-

Calculate the concentration of Schisantherin C in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of Schisantherin C in Rat Plasma by LC-MS/MS

1. Objective: To determine the concentration of Schisantherin C in rat plasma for pharmacokinetic studies.

2. Materials and Reagents:

-

Rat plasma (blank)

-